Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a furan-2-yl substituent, a hydroxyl group, and a 4-nitrophenyl moiety. This compound likely serves as a candidate in medicinal chemistry due to its hybrid architecture, which combines pharmacophoric elements (e.g., nitro groups for electron-withdrawing effects, heterocycles for binding affinity). Structural elucidation of such molecules typically employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
methyl 1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-nitrophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6S/c1-32-21(29)14-8-10-25(11-9-14)17(13-4-6-15(7-5-13)27(30)31)18-20(28)26-22(34-18)23-19(24-26)16-3-2-12-33-16/h2-7,12,14,17,28H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVCKFZMWQRGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate (CAS Number: 896292-10-7) is a complex organic compound that exhibits significant biological activity. This compound features a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its diverse pharmacological properties. The following sections will discuss its biological activity, including antioxidant, anticancer, and antimicrobial effects, supported by relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O6S |
| Molecular Weight | 483.5 g/mol |
| CAS Number | 896292-10-7 |
The molecular structure includes a piperidine ring and functional groups such as furan and nitrophenyl, which contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds containing the triazole moiety often exhibit antioxidant properties . A study evaluated various derivatives of triazole for their ability to scavenge free radicals using the DPPH assay. The results suggested that methyl derivatives of triazole significantly outperformed traditional antioxidants like ascorbic acid in radical scavenging activity .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies against several cancer cell lines. For instance:
- Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
- Findings : The compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The thiazole and triazole derivatives have been recognized for their antimicrobial properties . Compounds similar to this compound have shown effectiveness against various bacterial strains. The presence of the thiazole moiety enhances its ability to interact with microbial enzymes .
Case Study 1: Antioxidant Evaluation
A recent study assessed the antioxidant capacity of several synthesized compounds with triazole derivatives. The results indicated that the compound exhibited a radical scavenging effect comparable to established antioxidants. The study utilized various concentrations and reported a significant decrease in oxidative stress markers in treated cells .
Case Study 2: Anticancer Mechanism Investigation
In another investigation focused on the anticancer effects, researchers conducted a series of assays to determine the apoptosis-inducing capabilities of the compound on glioblastoma cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with this compound compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the thiazolo-triazole class, which shares structural similarities with other nitrogen- and sulfur-containing heterocycles. Key analogues include:
| Compound Class | Core Structure | Functional Groups | Applications |
|---|---|---|---|
| Thiazolo[3,2-b][1,2,4]triazoles | Thiazole fused with triazole | Hydroxyl, nitro, furyl | Antimicrobial, anticancer agents |
| Hypervalent iodine derivatives | Iodine(III/V) centers | Aryl, alkoxy ligands | Oxidizing agents, catalysts |
| Piperidine-carboxylates | Piperidine + ester moieties | Nitro, hydroxyl substituents | CNS-targeting pharmaceuticals |
Key Comparisons:
Thiazolo-Triazole Derivatives: The furan-2-yl and 4-nitrophenyl groups in the target compound enhance π-π stacking and hydrogen-bonding interactions compared to simpler alkyl-substituted analogues. This may improve binding to biological targets like enzymes or receptors .
Hypervalent Iodine Compounds: While hypervalent iodine compounds (e.g., iodonium salts) are valued as non-toxic heavy metal analogues in synthesis , the target compound lacks iodine but shares functional versatility. Its nitro group may mimic the electrophilic reactivity of hypervalent iodine in mediating oxidation or coupling reactions.
Piperidine-Carboxylates :
- Piperidine rings are common in pharmaceuticals (e.g., analgesics, antipsychotics). The methyl carboxylate group in the target compound may enhance blood-brain barrier permeability compared to free carboxylic acid derivatives.
Research Implications
Comparative analysis with thiazolo-triazoles highlights its enhanced polarity and binding capacity, whereas parallels with hypervalent iodine compounds underscore its synthetic versatility. Further studies using SHELX-based crystallography and atmospheric reactivity assays could validate its stability and bioactivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?
- Methodological Answer : The thiazolo-triazole core can be synthesized via cyclocondensation reactions. For example, thiosemicarbazide derivatives (e.g., compound 2 in ) are reacted with diethoxy phosphine or acid hydrazides under reflux in THF or ethanol-piperidine mixtures. Key variables include solvent polarity (THF enhances nucleophilic attack), temperature (reflux conditions ensure complete cyclization), and catalysts (piperidine acts as an oxidizing agent for pyrazole formation). Purification via column chromatography with gradients of ethyl acetate/hexane (60:40 to 80:20) is recommended to isolate intermediates .
Q. How can researchers confirm the structural integrity of the compound after synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR and FTIR spectroscopy. For complex splitting patterns in the thiazolo-triazole region (e.g., δ 7.2–8.5 ppm for aromatic protons), employ 2D NMR (COSY, HSQC) to resolve ambiguities. highlights the use of 2D NMR for resolving overlapping signals in piperidine derivatives. HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) ensures purity (>95%) and confirms molecular weight .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Methodological Answer : Use recrystallization (ethanol/water mixtures) for crude product isolation, followed by preparative HPLC (C18 column, 30–70% acetonitrile gradient over 20 min) for high-purity yields. reports 61% yield after silica gel chromatography (ethyl acetate:hexane = 3:7), emphasizing the need for slow elution to separate nitro-phenyl derivatives from polar impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina or Schrödinger Maestro. demonstrates docking studies with 14-α-demethylase lanosterol (PDB: 3LD6) to assess antifungal potential. Key parameters include:
- Grid box size : 25 Å × 25 Å × 25 Å centered on the active site.
- Scoring function : MM-GBSA for binding affinity estimation.
Results should correlate with in vitro assays (e.g., MIC values against Candida albicans) .
Q. What experimental design principles apply to optimizing the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC.
- Photostability : Expose to UV light (320–400 nm) for 48 hours. suggests nitro groups may increase photosensitivity, requiring dark storage .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping piperidine and thiazole protons), use variable-temperature NMR (VT-NMR) to reduce rotational barriers. Compare with synthesized analogs (e.g., replacing 4-nitrophenyl with methoxyphenyl) to isolate chemical shift contributions. employed this approach to assign triazole-thiadiazole protons .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer : Systematically modify substituents and assess bioactivity:
- Nitro group replacement : Substitute 4-nitrophenyl with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups.
- Piperidine ring modification : Introduce methyl or carboxylate groups at position 4 (see ).
Use multivariate analysis (e.g., PCA) to correlate structural features with activity. used this to prioritize antifungal candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
